molecular formula C29H25N3O3 B3467698 3,5-bis(benzoylamino)-N-(3,4-dimethylphenyl)benzamide

3,5-bis(benzoylamino)-N-(3,4-dimethylphenyl)benzamide

Cat. No. B3467698
M. Wt: 463.5 g/mol
InChI Key: UXCKEQGIKPULNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(benzoylamino)-N-(3,4-dimethylphenyl)benzamide, commonly known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. It is a potent inhibitor of MMPs, which are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. BB-94 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and tissue engineering.

Mechanism of Action

BB-94 works by inhibiting the activity of 3,5-bis(benzoylamino)-N-(3,4-dimethylphenyl)benzamides, which are enzymes that are involved in the degradation of ECM proteins. 3,5-bis(benzoylamino)-N-(3,4-dimethylphenyl)benzamides play a crucial role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. By inhibiting the activity of 3,5-bis(benzoylamino)-N-(3,4-dimethylphenyl)benzamides, BB-94 can prevent the degradation of ECM proteins and promote tissue repair and regeneration.
Biochemical and Physiological Effects:
BB-94 has been shown to have a wide range of biochemical and physiological effects. In cancer research, BB-94 has been shown to inhibit tumor growth and metastasis by preventing the degradation of ECM proteins. In inflammation, BB-94 has been shown to reduce the degradation of ECM proteins and promote tissue repair. BB-94 has also been studied for its potential applications in tissue engineering, as it can promote the formation of new tissue by inhibiting the degradation of ECM proteins.

Advantages and Limitations for Lab Experiments

BB-94 has several advantages for lab experiments. It is a potent inhibitor of 3,5-bis(benzoylamino)-N-(3,4-dimethylphenyl)benzamides and can be used to study the role of 3,5-bis(benzoylamino)-N-(3,4-dimethylphenyl)benzamides in various physiological and pathological processes. BB-94 is also relatively easy to synthesize and can be produced in large quantities. However, BB-94 also has some limitations for lab experiments. It is a hydroxamic acid-based inhibitor, which can be unstable in certain conditions. BB-94 can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of BB-94. One potential direction is the development of more potent and selective 3,5-bis(benzoylamino)-N-(3,4-dimethylphenyl)benzamide inhibitors. BB-94 has been shown to have off-target effects on other enzymes, and the development of more selective inhibitors could improve the specificity and efficacy of this compound inhibition. Another potential direction is the application of this compound inhibitors such as BB-94 in tissue engineering. 3,5-bis(benzoylamino)-N-(3,4-dimethylphenyl)benzamides play a crucial role in tissue remodeling and repair, and the use of this compound inhibitors could promote the formation of new tissue and improve tissue regeneration. Finally, the study of this compound inhibitors such as BB-94 in combination with other therapies, such as chemotherapy and radiation therapy, could improve the efficacy of cancer treatment.

Scientific Research Applications

BB-94 has been extensively studied for its potential applications in cancer research. 3,5-bis(benzoylamino)-N-(3,4-dimethylphenyl)benzamides are known to play a crucial role in tumor invasion and metastasis, and inhibitors such as BB-94 have been shown to inhibit tumor growth and metastasis in various animal models. BB-94 has also been studied for its potential applications in inflammation and tissue engineering. Inflammation is a complex process that involves the degradation of ECM proteins, and 3,5-bis(benzoylamino)-N-(3,4-dimethylphenyl)benzamide inhibitors such as BB-94 have been shown to reduce inflammation in various animal models. BB-94 has also been studied for its potential applications in tissue engineering, as it can inhibit the degradation of ECM proteins and promote the formation of new tissue.

properties

IUPAC Name

3,5-dibenzamido-N-(3,4-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O3/c1-19-13-14-24(15-20(19)2)30-29(35)23-16-25(31-27(33)21-9-5-3-6-10-21)18-26(17-23)32-28(34)22-11-7-4-8-12-22/h3-18H,1-2H3,(H,30,35)(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCKEQGIKPULNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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